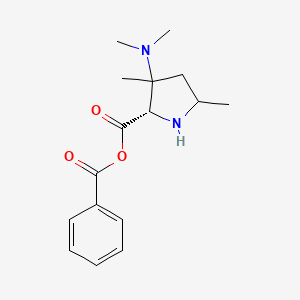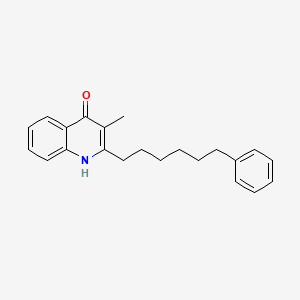
3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(6-phenylhexyl)quinolin-4-ol is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, with a nitrogen atom replacing one of the carbon atoms in the ring. This particular compound features a phenyl group attached to a hexyl chain, which is further connected to the quinoline core, making it a unique and versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(6-phenylhexyl)quinolin-4-ol typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline core can then be modified to introduce the phenylhexyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Additionally, the use of catalysts and green chemistry principles can enhance the yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-2-(6-phenylhexyl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as alkyl halides and strong acids or bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, such as 3-methyl-2-(6-phenylhexyl)quinoline-4,5-dione.
Reduction: Hydroquinoline derivatives, such as 3-methyl-2-(6-phenylhexyl)quinolin-4-ol.
Substitution: Various substituted quinolines depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-2-(6-phenylhexyl)quinolin-4-ol has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 3-methyl-2-(6-phenylhexyl)quinolin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound without any substituents.
3-Methylquinoline: Similar structure but without the phenylhexyl group.
2-(6-Phenylhexyl)quinoline: Similar structure but without the methyl group at the 3-position.
Uniqueness: 3-Methyl-2-(6-phenylhexyl)quinolin-4-ol is unique due to the combination of the methyl group and the phenylhexyl group, which can significantly alter its chemical and biological properties compared to its simpler analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for the development of new materials, drugs, and chemical processes.
Propriétés
Numéro CAS |
123631-58-3 |
|---|---|
Formule moléculaire |
C22H25NO |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-methyl-2-(6-phenylhexyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C22H25NO/c1-17-20(23-21-16-10-9-14-19(21)22(17)24)15-8-3-2-5-11-18-12-6-4-7-13-18/h4,6-7,9-10,12-14,16H,2-3,5,8,11,15H2,1H3,(H,23,24) |
Clé InChI |
IGIOZUQTOROUQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C2C1=O)CCCCCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
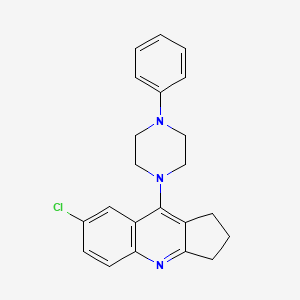
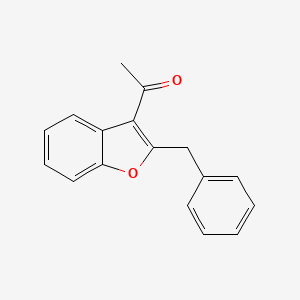
![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)

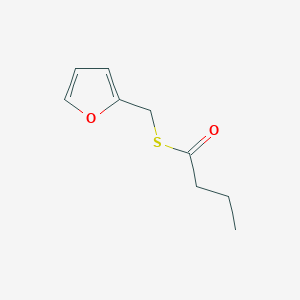
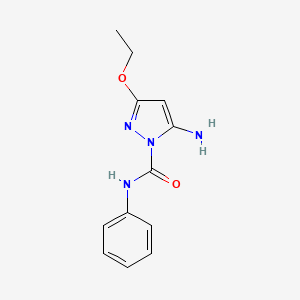
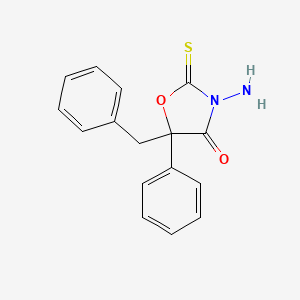
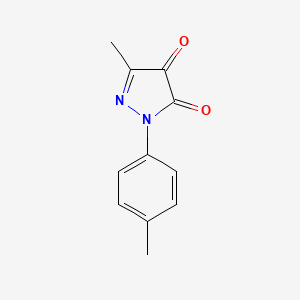
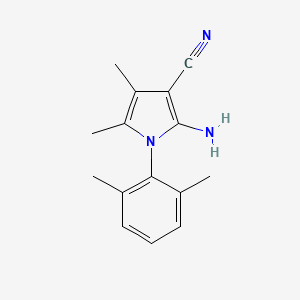
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
